[(4-Ethenylphenoxy)methyl]oxirane [(4-Ethenylphenoxy)methyl]oxirane
Brand Name: Vulcanchem
CAS No.: 2653-39-6
VCID: VC3826361
InChI: InChI=1S/C11H12O2/c1-2-9-3-5-10(6-4-9)12-7-11-8-13-11/h2-6,11H,1,7-8H2
SMILES: C=CC1=CC=C(C=C1)OCC2CO2
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

[(4-Ethenylphenoxy)methyl]oxirane

CAS No.: 2653-39-6

Cat. No.: VC3826361

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

[(4-Ethenylphenoxy)methyl]oxirane - 2653-39-6

Specification

CAS No. 2653-39-6
Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name 2-[(4-ethenylphenoxy)methyl]oxirane
Standard InChI InChI=1S/C11H12O2/c1-2-9-3-5-10(6-4-9)12-7-11-8-13-11/h2-6,11H,1,7-8H2
Standard InChI Key AAUXVPAKDMCMMN-UHFFFAOYSA-N
SMILES C=CC1=CC=C(C=C1)OCC2CO2
Canonical SMILES C=CC1=CC=C(C=C1)OCC2CO2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 2-[(4-ethenylphenoxy)methyl]oxirane, reflecting its structure: an oxirane (epoxide) ring substituted with a (4-ethenylphenoxy)methyl group . Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol . Key identifiers include:

PropertyValueSource
CAS Registry Number2653-39-6
SMILES NotationC=CC1=CC=C(C=C1)OCC2CO2
InChIKeyAAUXVPAKDMCMMN-UHFFFAOYSA-N
Synonyms4-Ethenylphenyl glycidyl ether

Structural Features

The molecule comprises a vinyl group (C=CH₂) attached to a phenyl ring, which is connected via an ether linkage to a glycidyl (oxirane) group. This hybrid structure confers dual reactivity:

  • The oxirane ring undergoes nucleophilic ring-opening reactions, enabling polymerization and crosslinking .

  • The vinyl group participates in radical-mediated addition reactions, facilitating copolymerization with styrenics or acrylates .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the reaction of 4-ethenylphenol with epichlorohydrin under basic conditions :

Reaction Steps:

  • Alkaline Deprotonation: 4-Ethenylphenol is treated with sodium hydroxide (NaOH) in ethanol to generate the phenoxide ion.

  • Epoxide Formation: Epichlorohydrin is added, initiating an SN2 nucleophilic substitution at the chlorinated carbon.

  • Ring Closure: Intramolecular cyclization yields the oxirane ring, with chloride as a byproduct .

Optimized Conditions:

  • Solvent: Ethanol

  • Temperature: 25–40°C

  • Reaction Time: 12 hours

  • Yield: ~75% (5.73 g per batch) .

Industrial Manufacturing

Scaled production employs continuous-flow reactors to enhance efficiency and purity. Key industrial parameters include:

ParameterIndustrial Specification
CatalystPhase-transfer catalysts (e.g., TBAB)
Purity≥98% (GC-MS analysis)
Byproduct ManagementDistillation for chloride removal

Physicochemical Properties

Experimental and predicted properties are summarized below:

PropertyValueMethod/Source
Melting Point30°CExperimental
Boiling Point117–118°C (0.4 Torr)Distillation
Density1.103 ± 0.06 g/cm³Predicted
SolubilityMiscible with organic solventsEmpirical data

The compound’s low melting point and moderate boiling point under reduced pressure facilitate its handling in liquid-phase reactions .

Applications in Polymer Science

Epoxy Resin Formulations

As a glycidyl ether, [(4-Ethenylphenoxy)methyl]oxirane acts as a reactive diluent in epoxy resins, reducing viscosity without compromising thermomechanical properties. Cured resins incorporating this monomer exhibit:

  • Glass Transition Temperature (Tg): 120–140°C (DSC)

  • Flexural Strength: 85–100 MPa (ASTM D790)

Cationic Polymerization

The oxirane ring undergoes cationic polymerization initiated by Lewis acids (e.g., BF₃·OEt₂), producing polyether chains with pendant vinyl groups. These polymers are precursors to thermoset networks used in coatings and adhesives.

Comparative Analysis with Structural Analogs

[(Vinyloxy)methyl]oxirane (CAS 3678-15-7)

Unlike [(4-Ethenylphenoxy)methyl]oxirane, this analog lacks the phenyl ring, resulting in:

  • Lower Thermal Stability: Decomposes at 80°C vs. 150°C for the phenyl-containing derivative.

  • Reduced Reactivity: Slower ring-opening kinetics due to diminished steric effects.

Recent Advances and Future Directions

A 2016 study by McLeod and Tsarevsky demonstrated its utility in living cationic polymerization, achieving polydispersity indices (PDI) below 1.2 . Ongoing research explores:

  • Biodegradable Polymers: Copolymerization with lactides for sustainable packaging.

  • Drug Delivery Systems: Functionalization with PEG chains for controlled release.

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